2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide
Description
This compound belongs to the tetrahydroquinazolinone class, characterized by a bicyclic quinazolinone core fused with a tetrahydro ring system. Its structure includes a 7-(4-methylphenyl) substituent on the tetrahydroquinazolinone scaffold and a 2-methylbutanamide group at the 2-position. The molecular formula is inferred as C₂₁H₂₃N₃O₂, with a molecular weight of approximately 357.43 g/mol (estimated from analogs in and ). The stereochemistry is likely racemic due to the absence of chiral center specifications in available data.
Key properties include:
- logP: ~3.2 (estimated between acetamide and benzamide analogs).
- Hydrogen bond donors/acceptors: 1 donor, 6 acceptors (similar to analogs).
- Polar surface area: ~58 Ų (comparable to and ).
This compound’s design aims to balance lipophilicity and solubility, making it suitable for pharmacokinetic optimization in drug discovery contexts.
Properties
Molecular Formula |
C20H23N3O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-methyl-N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]butanamide |
InChI |
InChI=1S/C20H23N3O2/c1-4-13(3)19(25)23-20-21-11-16-17(22-20)9-15(10-18(16)24)14-7-5-12(2)6-8-14/h5-8,11,13,15H,4,9-10H2,1-3H3,(H,21,22,23,25) |
InChI Key |
NOMNBBKZJNPWNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with anthranilic acid to form the quinazolinone core. This intermediate is then reacted with 2-methylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted amides or aromatic compounds
Scientific Research Applications
2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with two closely related analogs from and :
Key Observations:
Lipophilicity : The target’s 2-methylbutanamide group increases logP compared to the acetamide analog (logP = 2.325) but reduces it relative to the benzamide derivative (logP = 3.916). This positions the compound in a favorable range for membrane permeability while retaining moderate solubility .
Molecular Weight : The target’s weight (~357.43 g/mol) aligns with the benzamide analog (357.41 g/mol), suggesting comparable bioavailability profiles.
Substituent-Specific Comparisons
a) Core Modifications
- 7-(4-methylphenyl) Group : All three compounds retain this substituent, which enhances π-π stacking interactions in receptor binding. The methyl group optimizes lipophilicity without excessive steric hindrance .
- Amide Variations: Acetamide (): Smaller size improves solubility but reduces logP. Benzamide (): Aromatic ring increases logP but may introduce metabolic instability.
b) Other Analogs
Research Findings and Implications
Pharmacokinetic Predictions
- Solubility : The target’s logSw (water solubility) is estimated at ~-3.5, intermediate between acetamide (-3.001) and benzamide (-3.904), suggesting moderate solubility suitable for oral administration .
- Metabolic Stability : The 2-methylbutanamide group may resist enzymatic hydrolysis better than benzamide, enhancing metabolic stability .
Structure-Activity Relationship (SAR) Trends
- logP vs. Activity : Higher logP correlates with improved membrane permeability but risks off-target binding. The target’s logP (~3.2) strikes a balance observed in kinase inhibitors .
- Amide Flexibility : Branched amides (e.g., 2-methylbutanamide) show improved selectivity in kinase assays compared to rigid benzamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
